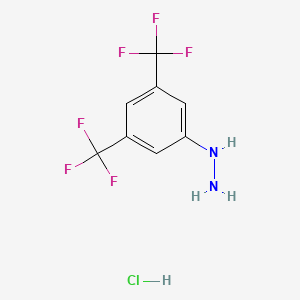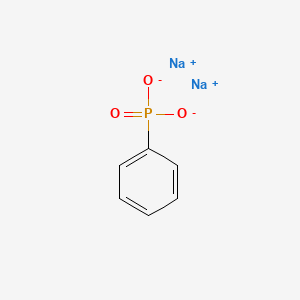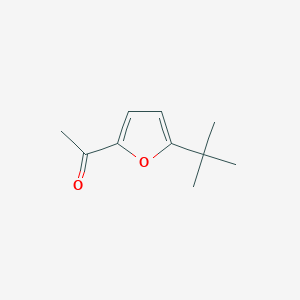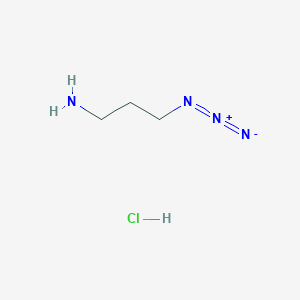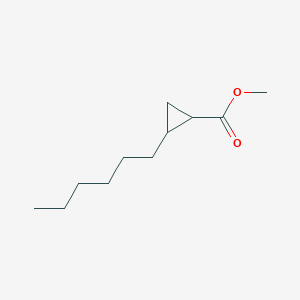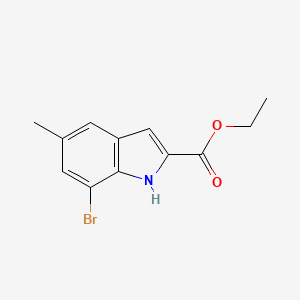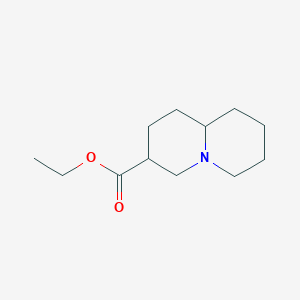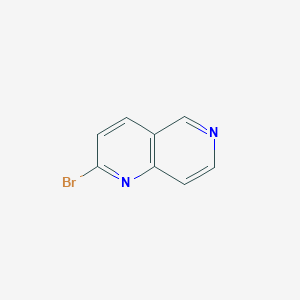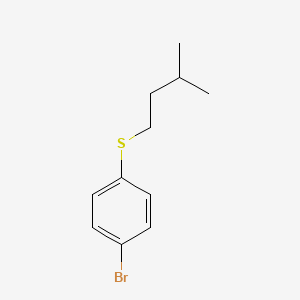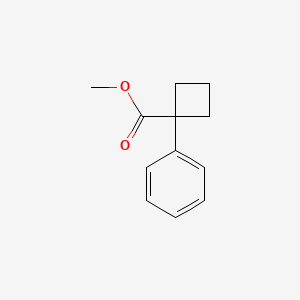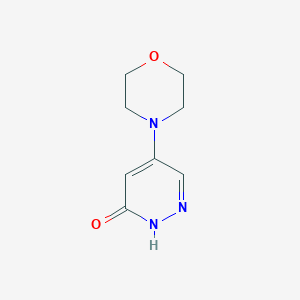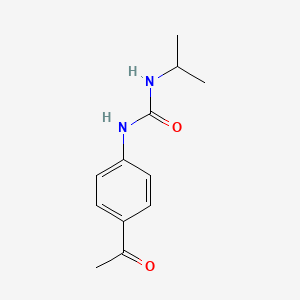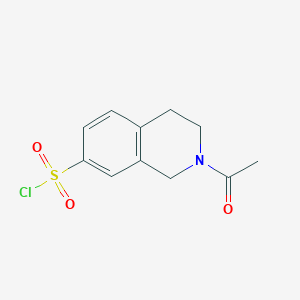
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Descripción general
Descripción
“2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” is a chemical compound with the CAS Number: 61563-39-1 . It has a molecular weight of 273.74 .
Synthesis Analysis
The synthesis of compounds related to “2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” has been described in the literature . The synthesis was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 .
Chemical Reactions Analysis
The compound has been used in the synthesis of zwitter-ionic oligonucleotide derivatives . The 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate group (THIQ) was stable under the conditions of standard oligonucleotide synthesis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The study of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline derivatives in scientific research often involves the exploration of their synthesis, structural analysis, and potential applications in various fields, excluding direct drug use, dosage, and side effects.
Improved Synthesis : Research has focused on improving the synthesis methods of related tetrahydroisoquinoline compounds, yielding significant advancements. For example, the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine showcased an overall yield improvement to 80.8%, highlighting the efficiency of modern synthetic processes (Song Hong-rui, 2011).
Structural Analysis : Structural studies of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, synthesized using H6P2W18O62 as a catalyst, provided insights into the molecular and crystal structures, emphasizing the importance of intra- and intermolecular interactions in determining compound properties (Chafika Bougheloum et al., 2013).
Applications in Anticancer Research
- Anticancer Agents : The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been studied for its potential as an anticancer agent. Synthesized derivatives maintaining this moiety have shown potent cytotoxic activities against breast cancer cell lines, underscoring their potential in anticancer drug development (K. Redda et al., 2010).
Catalytic Applications
- Catalysis : Research into the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the synthesis of hexahydroquinolines via multi-component condensation reactions under solvent-free conditions has revealed efficient and eco-friendly protocols, providing a new approach to the synthesis of complex organic compounds (A. Khazaei et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMLDROTQLKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504199 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
CAS RN |
61563-39-1 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

